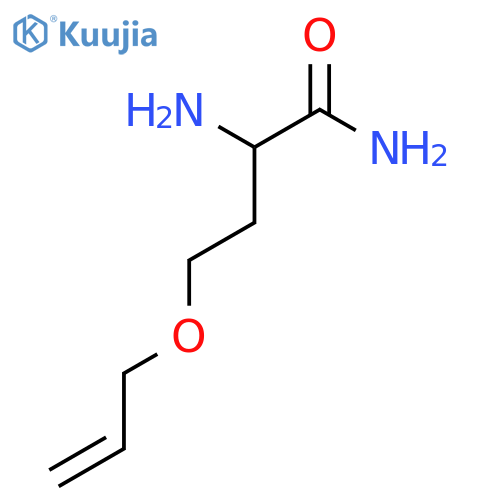

Cas no 1849927-36-1 (2-Amino-4-(prop-2-en-1-yloxy)butanamide)

2-Amino-4-(prop-2-en-1-yloxy)butanamide 化学的及び物理的性質

名前と識別子

-

- EN300-1299667

- 2-amino-4-(prop-2-en-1-yloxy)butanamide

- 1849927-36-1

- 2-Amino-4-(prop-2-en-1-yloxy)butanamide

-

- インチ: 1S/C7H14N2O2/c1-2-4-11-5-3-6(8)7(9)10/h2,6H,1,3-5,8H2,(H2,9,10)

- InChIKey: OUWYHWIPBKZILT-UHFFFAOYSA-N

- ほほえんだ: O(CC=C)CCC(C(N)=O)N

計算された属性

- せいみつぶんしりょう: 158.105527694g/mol

- どういたいしつりょう: 158.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 6

- 複雑さ: 136

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.3Ų

- 疎水性パラメータ計算基準値(XlogP): -0.9

2-Amino-4-(prop-2-en-1-yloxy)butanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1299667-0.25g |

2-amino-4-(prop-2-en-1-yloxy)butanamide |

1849927-36-1 | 0.25g |

$1196.0 | 2023-06-06 | ||

| Enamine | EN300-1299667-0.5g |

2-amino-4-(prop-2-en-1-yloxy)butanamide |

1849927-36-1 | 0.5g |

$1247.0 | 2023-06-06 | ||

| Enamine | EN300-1299667-10000mg |

2-amino-4-(prop-2-en-1-yloxy)butanamide |

1849927-36-1 | 10000mg |

$4545.0 | 2023-09-30 | ||

| Enamine | EN300-1299667-1000mg |

2-amino-4-(prop-2-en-1-yloxy)butanamide |

1849927-36-1 | 1000mg |

$1057.0 | 2023-09-30 | ||

| Enamine | EN300-1299667-5.0g |

2-amino-4-(prop-2-en-1-yloxy)butanamide |

1849927-36-1 | 5g |

$3770.0 | 2023-06-06 | ||

| Enamine | EN300-1299667-5000mg |

2-amino-4-(prop-2-en-1-yloxy)butanamide |

1849927-36-1 | 5000mg |

$3065.0 | 2023-09-30 | ||

| Enamine | EN300-1299667-100mg |

2-amino-4-(prop-2-en-1-yloxy)butanamide |

1849927-36-1 | 100mg |

$930.0 | 2023-09-30 | ||

| Enamine | EN300-1299667-0.05g |

2-amino-4-(prop-2-en-1-yloxy)butanamide |

1849927-36-1 | 0.05g |

$1091.0 | 2023-06-06 | ||

| Enamine | EN300-1299667-2.5g |

2-amino-4-(prop-2-en-1-yloxy)butanamide |

1849927-36-1 | 2.5g |

$2548.0 | 2023-06-06 | ||

| Enamine | EN300-1299667-0.1g |

2-amino-4-(prop-2-en-1-yloxy)butanamide |

1849927-36-1 | 0.1g |

$1144.0 | 2023-06-06 |

2-Amino-4-(prop-2-en-1-yloxy)butanamide 関連文献

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

2-Amino-4-(prop-2-en-1-yloxy)butanamideに関する追加情報

Introduction to 2-Amino-4-(prop-2-en-1-yloxy)butanamide (CAS No. 1849927-36-1) in Modern Chemical Research

2-Amino-4-(prop-2-en-1-yloxy)butanamide, identified by its CAS number 1849927-36-1, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, featuring a unique structural framework with both amino and ether functionalities, has garnered attention for its potential applications in drug discovery and molecular probes. The presence of a propenyl ether side chain and an amide group makes it a versatile scaffold for further chemical modifications, enabling the synthesis of novel derivatives with tailored biological activities.

The compound’s structural features suggest possible interactions with biological targets, making it a valuable candidate for exploring mechanisms in cellular processes. Recent studies have highlighted the importance of amide-containing molecules in medicinal chemistry, particularly due to their role as pharmacophores in small-molecule drugs. The prop-2-en-1-yloxy moiety introduces a degree of flexibility and lipophilicity, which can be exploited to optimize solubility and membrane permeability—critical factors for drug-like properties.

In the context of contemporary research, 2-Amino-4-(prop-2-en-1-yloxy)butanamide has been investigated for its potential in modulating enzyme activity and signaling pathways. For instance, amide-based compounds have been shown to interact with proteases and kinases, which are often implicated in diseases such as cancer and inflammatory disorders. The ether linkage may further enhance binding affinity by allowing conformational adjustments upon target interaction, a feature that is increasingly recognized in the design of next-generation therapeutics.

One notable application of this compound is in the development of probes for biochemical assays. Researchers have leveraged its structural motifs to create tools that can selectively label or inhibit specific proteins. Such probes are essential for elucidating protein-protein interactions and understanding disease pathways at the molecular level. The versatility of CAS No. 1849927-36-1 also makes it a promising intermediate for synthesizing more complex molecules, such as peptidomimetics or macrocycles, which are being explored for their therapeutic potential.

The synthesis of 2-Amino-4-(prop-2-en-1-yloxy)butanamide presents an interesting challenge due to the need to maintain regioselectivity during functionalization. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have enabled more efficient access to this type of compound. These techniques not only improve yield but also allow for the introduction of additional substituents to fine-tune biological activity. Such progress underscores the importance of innovative synthetic strategies in unlocking the full potential of molecules like this one.

From a computational chemistry perspective, CAS No. 1849927-36-1 has been subjected to molecular modeling studies to predict its behavior in biological systems. Docking simulations have revealed potential binding modes with receptors and enzymes, providing insights into its mechanism of action. These computational approaches complement experimental work by offering rapid screening of virtual libraries and identifying promising candidates for further validation. The integration of experimental and computational data has become a cornerstone of modern drug discovery, ensuring that molecules like 2-Amino-4-(prop-2-en-1-yloxy)butanamide are rigorously evaluated before moving into preclinical development.

The growing interest in this compound (CAS No. 1849927-36-1) reflects broader trends in pharmaceutical research toward more targeted and personalized therapies. By understanding how structural features influence biological activity, chemists can design molecules that are not only effective but also safe and well-tolerated by patients. The unique combination of functionalities in 2-Amino-4-(prop-2-en-1-yloxy)butanamide positions it as a key player in this evolving landscape, where innovation is driven by interdisciplinary collaboration between synthetic chemists, biologists, and pharmacologists.

In conclusion, CAS No. 1849927-36-1 represents a compelling example of how structural complexity can be leveraged to develop novel bioactive molecules. Its applications span from academic research to industrial drug development, highlighting its versatility and importance in modern chemical biology. As our understanding of molecular interactions continues to advance, compounds like this one will undoubtedly play a pivotal role in shaping the future of medicine.

1849927-36-1 (2-Amino-4-(prop-2-en-1-yloxy)butanamide) 関連製品

- 892743-78-1(1-(4-fluorophenyl)-4-3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)

- 922081-63-8(N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide)

- 1982984-21-3(4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine)

- 1352512-24-3(1-Methyl-1,2,3,4,5,6-hexahydro-1H-[2,3]bipyridinyl-2-thione)

- 52538-09-7(3H-Imidazo[4,5-c]pyridine, 2,3-dimethyl-)

- 2138404-43-8(3-(methoxycarbonyl)oxane-3-carboxylic acid)

- 1261949-66-9(5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol)

- 51248-35-2(4-Isobutyloxazolidine-2,5-dione)

- 947407-86-5(4-bromo-1,5-dihydro-2H-Pyrrol-2-one)

- 2035006-84-7((2E)-3-(thiophen-2-yl)-N-{5-(thiophen-3-yl)furan-2-ylmethyl}prop-2-enamide)